molecular formula C13H19N7O2 B11579741 6-{[4-(Tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

6-{[4-(Tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

Cat. No.: B11579741
M. Wt: 305.34 g/mol
InChI Key: UZGDMQLZPASCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4-(Tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with tert-butylamino and dimethylamino groups, and a pyridazin-3-ol moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with tert-butylamine and dimethylamine under controlled conditions.

    Substitution Reaction: The resulting triazine derivative is then subjected to a substitution reaction with a pyridazin-3-ol derivative to form the final compound.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring or pyridazin-3-ol moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the triazine or pyridazin-3-ol moieties.

Scientific Research Applications

6-{[4-(Tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-{[4-(Tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-{[4-(Tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H19N7O2

Molecular Weight

305.34 g/mol

IUPAC Name

3-[[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one

InChI

InChI=1S/C13H19N7O2/c1-13(2,3)17-10-14-11(20(4)5)16-12(15-10)22-9-7-6-8(21)18-19-9/h6-7H,1-5H3,(H,18,21)(H,14,15,16,17)

InChI Key

UZGDMQLZPASCPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.